TIPS vs. TMS and TBDMS: Acid and Base Stability Superiority
The TIPS group in [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane exhibits dramatically enhanced stability toward acid- and base-catalyzed cleavage compared to its commonly used silyl ether counterparts, TMS and TBDMS. This differential stability is a cornerstone of orthogonal protection strategies [1].
| Evidence Dimension | Relative Stability to Acidic Cleavage |
|---|---|
| Target Compound Data | Relative Stability: 700,000 |
| Comparator Or Baseline | TMS (Trimethylsilyl): 1; TBDMS (tert-Butyldimethylsilyl): 20,000 |
| Quantified Difference | TIPS is 700,000× more stable than TMS and 35× more stable than TBDMS under acidic conditions. |
| Conditions | Standard relative stability scale in acidic media; lower numbers indicate higher lability. |
Why This Matters
This quantitative stability difference allows TIPS-protected alcohols to survive multi-step reaction sequences involving strong acids, where TMS and TBDMS ethers would be cleaved, ensuring synthetic integrity.
- [1] chemeurope.com. (n.d.). Silyl ether - Stability to Cleavage. View Source
